1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione
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Overview
Description
1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthracene family. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, methoxy, and benzo[d]thiazol-2-ylamino groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Ring: This step involves the reaction of 2-aminobenzothiazole with appropriate reagents to form the benzo[d]thiazole ring.
Coupling Reaction: The benzo[d]thiazole derivative is then coupled with 1-amino-2-methoxyanthracene-9,10-dione under specific conditions to form the desired compound.
The reaction conditions often include the use of solvents like dioxane and catalysts such as triethylamine . The reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products.
Chemical Reactions Analysis
1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups on the anthracene core can undergo substitution reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,3,4-Oxadiazoles: These compounds also exhibit anti-inflammatory properties but differ in their structural framework.
Benzothiazole Derivatives: Similar to our compound, these derivatives have shown potential in various biological activities, including anticancer and anti-inflammatory effects.
Indole Derivatives: These compounds are known for their anti-inflammatory and analgesic activities and share some structural similarities with the benzo[d]thiazole moiety.
The uniqueness of 1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione lies in its specific substitution pattern on the anthracene core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62593-05-9 |
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Molecular Formula |
C22H15N3O3S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-amino-4-(1,3-benzothiazol-2-ylamino)-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H15N3O3S/c1-28-15-10-14(25-22-24-13-8-4-5-9-16(13)29-22)17-18(19(15)23)21(27)12-7-3-2-6-11(12)20(17)26/h2-10H,23H2,1H3,(H,24,25) |
InChI Key |
SQCHFFCVGKABEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)NC3=NC4=CC=CC=C4S3)C(=O)C5=CC=CC=C5C2=O)N |
Origin of Product |
United States |
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